Cas no 467459-31-0 (Lu AE58054)

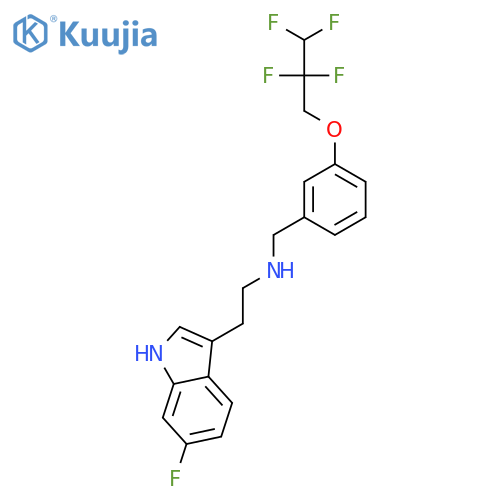

Lu AE58054 structure

商品名:Lu AE58054

CAS番号:467459-31-0

MF:C20H19F5N2O

メガワット:398.36968255043

CID:834574

Lu AE58054 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-

- LU AE58054

- 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phen yl]methyl]ethanamine

- 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-1H-Indole-3-ethanamine

- Idalopirdine

- idalopirdine(LU AE58054)

- LU AE58084

- Lu AE58054

-

- インチ: InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2

- InChIKey: YBAWYTYNMZWMMJ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(NC=C2CCNCC3=CC(OCC(F)(C(F)F)F)=CC=C3)=C2C=C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 28

- 回転可能化学結合数: 9

じっけんとくせい

- 密度みつど: 1.309±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 500.9±50.0°C at 760 mmHg

- ようかいど: Insuluble (4.4E-3 g/L) (25 ºC),

Lu AE58054 セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Lu AE58054 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56824-5mg |

Idalopirdine |

467459-31-0 | 98% | 5mg |

¥2173.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56824-50mg |

Idalopirdine |

467459-31-0 | 98% | 50mg |

¥7575.00 | 2023-09-07 | |

| TRC | L473495-5mg |

Lu AE58054 |

467459-31-0 | 5mg |

$110.00 | 2023-05-18 | ||

| TRC | L473495-10mg |

Lu AE58054 |

467459-31-0 | 10mg |

$178.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56824-2mg |

Idalopirdine |

467459-31-0 | 98% | 2mg |

¥1449.00 | 2023-09-07 | |

| Chemenu | CM149025-10mg |

2-(6-fluoro-1H-indol-3-yl)-N-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)ethan-1-amine |

467459-31-0 | 95%+ | 10mg |

$205 | 2021-08-05 | |

| TRC | L473495-100mg |

Lu AE58054 |

467459-31-0 | 100mg |

$793.00 | 2023-05-18 | ||

| Chemenu | CM149025-50mg |

2-(6-fluoro-1H-indol-3-yl)-N-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)ethan-1-amine |

467459-31-0 | 95%+ | 50mg |

$552 | 2022-06-11 | |

| DC Chemicals | DC7583-100 mg |

Idalopirdine(Lu-AE-58054) |

467459-31-0 | >98% | 100mg |

$400.0 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7103-10 mg |

idalopirdine |

467459-31-0 | 98.00% | 10mg |

¥2587.00 | 2022-04-26 |

Lu AE58054 関連文献

-

Chunping Tang,Yang Ye,Yunjiang Feng,Ronald J. Quinn Nat. Prod. Rep. 2016 33 6

-

Yunfeng Jiang,Chenhong Pan,Ting Tang,Mingrui Liu,Xingxian Zhang Org. Biomol. Chem. 2023 21 2748

467459-31-0 (Lu AE58054) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:467459-31-0)Lu AE58054

清らかである:99%

はかる:5mg

価格 ($):297.0

atkchemica

(CAS:467459-31-0)Lu AE58054

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ